molecular formula C22H16N2O3 B3305435 N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide CAS No. 923179-80-0

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide

Cat. No. B3305435
CAS RN: 923179-80-0
M. Wt: 356.4 g/mol
InChI Key: MXDZDOSKPJWKJT-UHFFFAOYSA-N
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Description

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide, also known as OTN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTN belongs to the class of coumarin derivatives and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

Antidepressant Synthesis

This compound plays a significant role in the synthesis of antidepressant molecules . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Dihydroquinazolinones Formation

An efficient 2-furyl gold–carbene promoted synthetic method was developed for the formation of dihydroquinazolinones from enynones by dual insertion of anthranilamides . In this organic transformation, a new C–O and two C–N bond formations occurred and dihydroquinazolinones were obtained with a quaternary centre in moderate to very good yields in one-pot synthesis .

Molecular Dynamics Simulation

The compound can be used in molecular dynamics simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .

Continuous Synthesis in Microflow System

A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters . This process is efficient and practical for the synthesis of this compound .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound, being an indole derivative, could potentially have these biological activities .

Antiviral Activity

Indole derivatives have shown antiviral activity . Given that this compound is an indole derivative, it could potentially be used in the development of antiviral drugs .

properties

IUPAC Name

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-4-2-5-15(10-14)21-12-19(25)18-11-17(7-8-20(18)27-21)24-22(26)16-6-3-9-23-13-16/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZDOSKPJWKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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